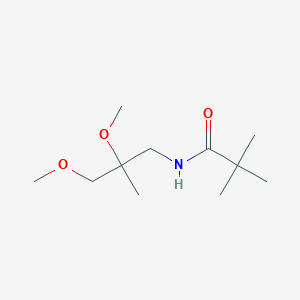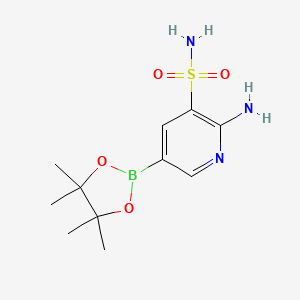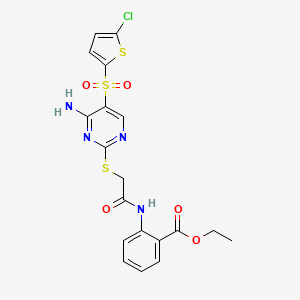
N-(4-(2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy)phenyl)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy)phenyl)acetamide hydrochloride” is a compound that is related to a class of compounds known as piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives is a topic of significant interest in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .Chemical Reactions Analysis
Piperidine derivatives are involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Comparative Metabolism in Human and Rat Liver Microsomes
Research into the metabolism of chloroacetamide herbicides, including compounds similar to N-(4-(2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy)phenyl)acetamide hydrochloride, reveals complex metabolic pathways that could be implicated in their carcinogenic properties. Studies have demonstrated that both human and rat liver microsomes can metabolize these herbicides through a pathway that involves the production of DNA-reactive dialkylbenzoquinone imines, suggesting a potential mechanism for their carcinogenicity. The metabolism rates and pathways differ between species, highlighting the importance of understanding these processes for evaluating human health risks (Coleman et al., 2000).
Antioxidant Properties of Related Compounds
The synthesis and evaluation of antioxidant activities of related N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives have shown considerable antioxidant activity. This research underscores the potential for developing new antioxidant agents based on the chemical structure of this compound. The presence of halogens in the phenyl ring of these compounds contributes to their high activity, suggesting a promising direction for future research in antioxidant drug development (Gopi & Dhanaraju, 2020).
Synthesis and Characterization for Potential Applications
The detailed synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide, through processes including acetylation, esterification, and ester interchange, provide a framework for the development of compounds with potential therapeutic applications. Such research is foundational for exploring the broader applications of this compound in medicine and pharmacology (Zhong-cheng & Shu, 2002).
Potential Analgesic and Antipyretic Agent
The development of water-soluble derivatives of acetaminophen, including N-[(4-hydroxy-phenylcarbamoyl)-methyl]phthalamic acid, highlights the potential for this compound to serve as a basis for new analgesic and antipyretic agents. Such research into the synthesis of novel compounds can lead to the discovery of more effective and safer medications (Reddy, Kumari, & Dubey, 2013).
Future Directions
The future directions for research on “N-(4-(2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy)phenyl)acetamide hydrochloride” and related compounds likely involve further exploration of their synthesis, functionalization, and pharmacological application . This includes the discovery and biological evaluation of potential drugs containing piperidine moiety .
properties
IUPAC Name |
N-[4-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]phenyl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3.ClH/c1-13-7-9-19(10-8-13)11-16(21)12-22-17-5-3-15(4-6-17)18-14(2)20;/h3-6,13,16,21H,7-12H2,1-2H3,(H,18,20);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQIYGAYZLUOPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(COC2=CC=C(C=C2)NC(=O)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2760324.png)

![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(furan-2-ylmethyl)oxamide](/img/structure/B2760327.png)

![Ethyl 3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2760331.png)
![2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2760333.png)

![8-Bromo-3-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2760335.png)

![3-(Bromomethyl)tricyclo[2.2.1.02,6]heptane](/img/structure/B2760339.png)

